tert-Butyl ((1S,2S)-2-((2,4-difluorobenzyl)oxy)cyclohexyl)carbamate
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Overview
Description
tert-Butyl ((1S,2S)-2-((2,4-difluorobenzyl)oxy)cyclohexyl)carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a 2,4-difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-((2,4-difluorobenzyl)oxy)cyclohexyl)carbamate typically involves multiple steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is synthesized through a series of reactions, often starting from commercially available cyclohexanone.
Introduction of the 2,4-difluorobenzyl group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexyl ring with 2,4-difluorobenzyl chloride.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products depend on the specific reactions and conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1S,2S)-2-((2,4-difluorobenzyl)oxy)cyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound might be used to study the effects of fluorinated benzyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. The presence of the carbamate group suggests possible activity as a prodrug, where the active form is released upon metabolic conversion.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2S)-2-((2,4-difluorobenzyl)oxy)cyclohexyl)carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, leading to a cascade of biochemical events. The molecular targets could include proteins involved in signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((1S,2S)-2-((2,4-dichlorobenzyl)oxy)cyclohexyl)carbamate
- tert-Butyl ((1S,2S)-2-((2,4-dimethylbenzyl)oxy)cyclohexyl)carbamate
Uniqueness
The presence of the 2,4-difluorobenzyl group distinguishes tert-Butyl ((1S,2S)-2-((2,4-difluorobenzyl)oxy)cyclohexyl)carbamate from its analogs. Fluorine atoms can significantly alter the electronic properties and reactivity of the compound, potentially leading to unique biological activities or chemical behaviors.
Properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2NO3/c1-18(2,3)24-17(22)21-15-6-4-5-7-16(15)23-11-12-8-9-13(19)10-14(12)20/h8-10,15-16H,4-7,11H2,1-3H3,(H,21,22)/t15-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTIXLWYONJJAK-HOTGVXAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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